Cyclobutylzinc bromide 0.5M in Tetrahydrofuran (CAS: 1019205-65-2) is a pre-formed, secondary alkyl organozinc reagent utilized primarily for sp3-sp2 Negishi cross-coupling reactions. Supplied as a stable 0.5M solution, it enables the direct installation of a cyclobutyl moiety onto aryl, heteroaryl, and vinyl halides. The THF solvent matrix provides standardized solubility and reaction kinetics for palladium-catalyzed couplings. By offering a pre-formed zincate, this product allows procurement teams and process chemists to bypass the hazardous, highly sensitive in situ generation of active zinc dust, providing a consistent baseline for functional-group-tolerant carbon-carbon bond formation [1].
Substituting cyclobutylzinc bromide with closely related reagents often results in process failures or severe yield reductions. Utilizing cyclobutylmagnesium bromide (the Grignard analog) introduces excessive nucleophilicity, leading to the destructive attack of sensitive electrophilic functional groups such as esters, ketones, and nitriles, which necessitates inefficient protection-deprotection sequences [2]. Alternatively, attempting Suzuki-Miyaura couplings with cyclobutylboronic acid is frequently unviable; secondary sp3-hybridized boronic acids are notoriously air-sensitive, prone to rapid decomposition, and suffer from sluggish transmetalation and competitive protodeboronation [1]. Furthermore, generating the organozinc reagent in situ via direct zinc powder insertion often causes severe stirring and homogeneity issues upon scale-up, leading to incomplete conversion [2].
In the scale-up synthesis of highly functionalized pharmaceutical intermediates, cyclobutylzinc bromide demonstrates strict chemoselectivity. Direct application of cyclobutylmagnesium bromide (Grignard) results in nucleophilic attack on electrophilic moieties such as esters and nitriles. Utilizing the zincate avoids these destructive side reactions, allowing direct cross-coupling to yield the desired product in >97.5% purity without requiring supplementary protecting groups [1].
| Evidence Dimension | Chemoselectivity and Product Purity |
| Target Compound Data | >97.5% purity (tolerates esters/nitriles natively) |
| Comparator Or Baseline | Cyclobutylmagnesium bromide (attacks esters/nitriles, requiring protection) |
| Quantified Difference | Complete avoidance of nucleophilic side reactions |
| Conditions | Pd-catalyzed cross-coupling at 60–65 °C |
Eliminates the need for costly and time-consuming protection/deprotection steps during the synthesis of highly functionalized active pharmaceutical ingredients.
Generating organozinc reagents in situ via direct zinc powder insertion is frequently problematic on a manufacturing scale due to poor stirring efficiency and multiphasic inconsistencies. Utilizing a pre-formed 0.5M solution of cyclobutylzinc bromide in THF ensures homogeneous reaction kinetics, which resolves stirring failures and enables complete conversion of the starting material during large-scale batch operations [1].
| Evidence Dimension | Conversion efficiency on scale-up |
| Target Compound Data | Complete conversion (homogeneous THF solution) |
| Comparator Or Baseline | Direct zinc powder insertion (incomplete conversion due to stirring failure) |
| Quantified Difference | Resolution of stirring-induced incomplete conversion |
| Conditions | Manufacturing-scale batch reactor, THF solvent |
Ensures reproducible reaction kinetics and high yields when transitioning from bench-scale discovery to pilot-plant manufacturing.
Secondary sp3-hybridized boron reagents, such as cyclobutylboronic acid, are notoriously unstable (often decomposing in air) and suffer from sluggish transmetalation and protodeboronation in Suzuki-Miyaura couplings [1]. In contrast, commercial 0.5M cyclobutylzinc bromide in THF reliably delivers up to 85% isolated yields in Negishi couplings with electron-deficient heteroaromatic halides, providing a far more robust pathway for cyclobutane installation [2].
| Evidence Dimension | Reagent stability and isolated coupling yield |
| Target Compound Data | Up to 85% isolated yield (stable 0.5M THF solution) |
| Comparator Or Baseline | Cyclobutylboronic acid (air-sensitive, prone to protodeboronation) |
| Quantified Difference | High-yielding, stable Negishi coupling vs. decomposition-prone Suzuki baseline |
| Conditions | Pd-catalyzed cross-coupling with heteroaromatic halides |
Provides a reliable, high-yielding procurement alternative to unstable cyclobutylboronic acids for late-stage functionalization.
Highly suited for introducing cyclobutyl groups onto highly functionalized pharmaceutical intermediates containing electrophilic moieties (e.g., esters, nitriles). The inherent chemoselectivity of the zincate avoids the destructive side reactions associated with Grignard reagents, streamlining synthetic routes by eliminating protection-deprotection steps [1].
A highly effective choice for pilot-plant synthesis of cyclobutyl-substituted heteroaromatics. Procuring the pre-formed 0.5M THF solution bypasses the severe stirring and incomplete conversion issues associated with in situ zinc powder insertion, ensuring homogeneous kinetics and reproducible yields at scale [1].
An effective reagent for medicinal chemists needing to rapidly synthesize electron-deficient 1,3-substituted cyclobutanes via Negishi coupling. It significantly outperforms unstable cyclobutylboronic acid alternatives, reliably delivering high isolated yields (up to 85%) without the risk of protodeboronation [2].